molecular formula C15H14N2O B154830 Flavanone hydrazone CAS No. 1692-46-2

Flavanone hydrazone

Cat. No. B154830
CAS RN: 1692-46-2
M. Wt: 238.28 g/mol
InChI Key: LTYOJFOTFBGRPP-GHRIWEEISA-N
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Description

Flavanone hydrazone is a compound that can be synthesized through the interaction of flavanone with hydrazine hydrate. This process can yield various products, including flavanone hydrazone itself, 3-(o-hydroxyphenyl) 5-phenylpyrazoline, or flavanone azine, depending on the reaction conditions . The reaction of flavanone with substituted hydrazines has also been studied, showing that different isomeric products can be obtained under varying conditions, such as acidic or alkaline environments .

Synthesis Analysis

The synthesis of flavanone hydrazone derivatives has been explored in several studies. For instance, N-isonicotinoyl flavanone hydrazones have been synthesized by condensing isonicotinic acid hydrazide with substituted chalcones, which exhibited antitubercular activity when screened in vitro . Additionally, the thermal rearrangement of 2′-hydroxychalkone hydrazone, a derivative of flavanone hydrazone, has been investigated, revealing that it can be converted into pyrazoline derivatives .

Molecular Structure Analysis

The molecular structure of flavanone hydrazones has been elucidated through crystallography. Three newly synthesized flavanone hydrazones were analyzed, and their structures were reported to exhibit a pucker at the chiral carbon atom and intramolecular hydrogen bonding, which is significant for the stability of these compounds .

Chemical Reactions Analysis

Flavanone hydrazones undergo various chemical reactions. For example, the reaction of flavanone with hydrazine can lead to different products based on the reaction conditions, such as the formation of pyrazoline without proceeding through the isolated hydrazone . The thermal rearrangement of flavanone hydrazone derivatives can result in the formation of pyrazoline derivatives, suggesting a stereomutation of the hydrazino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of flavanone hydrazones are closely related to their molecular structure. The crystallographic analysis provides insights into the stereochemistry and potential reactivity of these compounds. For instance, the presence of intramolecular hydrogen bonds can influence the physical properties such as solubility and melting point . Additionally, the oxidation of flavanones has been shown to result in ring contraction and the formation of various products, which indicates the susceptibility of flavanone hydrazones to oxidative conditions .

Scientific Research Applications

Crystal Structures

Flavanone hydrazones, complex compounds with diverse structures, are noted for their unique crystal forms. The study by Yennawar, Sigmon, and Margulis (2023) reports the crystal structures of three newly synthesized flavanone hydrazones. These compounds exhibit significant structural features like pucker at the chiral carbon atom and intramolecular hydrogen bonding, suggesting their potential utility in the field of material sciences and molecular engineering (Yennawar, H., Sigmon, A. J., & Margulis, E., 2023).

Antimicrobial Agents

Flavanone hydrazone derivatives have shown promising results as antimicrobial agents. Al-Bogami et al. (2014) synthesized flavanone hydrazone derivatives using microwave irradiation, resulting in compounds with potent antimicrobial activity. This indicates the potential of flavanone hydrazones in developing new antimicrobial agents with optimal pharmacokinetics and low toxicity, addressing the growing concern of drug resistance (Al-Bogami, A. S., Alkhathlan, H., Saleh, T. S., & Elazzazy, A., 2014).

Biotechnological Production

Fowler and Koffas (2009) discussed the biotechnological production of flavanones, highlighting flavanones as precursors to all flavonoid structures and their potential as valuable fine chemicals. The review emphasizes the advantages of microbial production processes for these compounds, pointing towards a sustainable and efficient method for commercial synthesis (Fowler, Z. L., & Koffas, M., 2009).

Antioxidant and Anti-inflammatory Properties

Flavanone hydrazones also show significant antioxidant and anti-inflammatory properties. Bustos-Salgado et al. (2021) screened natural flavanone derivatives for anti-inflammatory activity and found that certain flavanone solutions effectively inhibited edema in evaluated models, indicating their potential in treating skin pathologies associated with inflammation (Bustos-Salgado, P., Andrade-Carrera, B., Domínguez-Villegas, V., Díaz-Garrido, N., Rodríguez-Lagunas, M. J., Badia, J., Baldomá, L., Mallandrich, M., Calpena-Campmany, A., & Garduño-Ramírez, M. L., 2021).

Future Directions

Flavonoids and their synthetic derivatives are of significant interest to the medicinal chemistry community as potential treatments of disease . Further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches which will identify critical mechanisms of action of individual flavonoids with optimal activities that can be used in combination therapies .

properties

IUPAC Name

(E)-(2-phenyl-2,3-dihydrochromen-4-ylidene)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,15H,10,16H2/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYOJFOTFBGRPP-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2C1=NN)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C(OC2=CC=CC=C2/C1=N/N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavanone hydrazone

CAS RN

1692-46-2
Record name Flavanone hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001692462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
F Kallay, G Janzso, I Koczor - Tetrahedron, 1965 - Elsevier
… of flavanone hydrazone. Tbenewcompound,itsacetyl derivative, as well as flavanone hydrazone … IN A previous paper’ we reported that flavanone hydrazone (I; R = NH& is not converted …
Number of citations: 23 www.sciencedirect.com
AS Albogami, HZ Alkhathlan… - Oriental Journal of …, 2014 - pdfs.semanticscholar.org
… A series of flavanone hydrazone derivatives have been prepared from flavanone under microwave irradiation in very short reaction time (1-2 min.) and good yields. Some synthesized …
Number of citations: 4 pdfs.semanticscholar.org
F Kállay, G Janzsó, I Koczor - Tetrahedron, 1967 - Elsevier
The reactions of flavanone with seven substituted hydrazines (H 2 N-NHR; R = CH 3 , CO·NH 2 , CS j NH 2 , C 6 H 5 , C 6 H 4 NO 2 , C 6 H 3 (NO 2 ) 2 , and CO·CH 3 ) have been …
Number of citations: 26 www.sciencedirect.com
F Kálly, G Janzso, I Koczor - Tetrahedron, 1965 - Elsevier
… interaction of flavanone and hydrazine hydrate can be directed to yield flavanone hydrazone, 3-(o-… form of flavanone hydrazone, or occur with the hydrazinolysis of the favanone ring. …
Number of citations: 33 www.sciencedirect.com
QS Yao, RS Varma, SXL Liu, GCY Chiou - Inflammopharmacology, 1994 - Springer
… Most of the chalcone derivatives studied, including flavanone hydrazone (… Flavanone hydrazone (RCV/FLV 574) was the only … However, flavanone hydrazone was rather toxic at …
Number of citations: 5 link.springer.com
A Nie, Z Huang - Journal of Combinatorial Chemistry, 2006 - europepmc.org
Microwave-assisted reaction of 2'-hydroxychalcones with hydrazides to synthesize flavanone hydrazone and 4,5-dihydropyrazole derivatives. - Abstract - Europe PMC …
Number of citations: 14 europepmc.org
GCY CHIOU, QS YAO, RS VARMA - Journal of Ocular …, 1992 - liebertpub.com
Posterior uveitis was induced by injection of 10 μg endotoxin intravitreally into rat eyes and anterior ocular inflammation was induced by injection of 0.75 mg of lens protein …
Number of citations: 22 www.liebertpub.com
G Janzsó, F Kállay, I Koczor, L Radics - Tetrahedron, 1967 - Elsevier
… In order to find additional evidence, the action of the two factors believed to produce together truns (IV) conformation was also investigated with flavanone oxime, flavanone hydrazone’ …
Number of citations: 10 www.sciencedirect.com
L Somogyi - Tetrahedron, 1991 - Elsevier
… by the acetylation of flavanone hydrazone (2b) with acetic anhydride "under more drastic conditions (14OOC)" and mistakenly claimed to be "the diacetyl derivative of the flavanone …
Number of citations: 29 www.sciencedirect.com
AJ Sigmon, E Margulis, C George, TN Laremore… - Results in …, 2023 - Elsevier
… In our design of potential flavonoid inhibitors of PL pro , we screened a variety of flavanone hydrazone derivatives in silico. The most promising results were obtained for the derivatives …
Number of citations: 0 www.sciencedirect.com

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